![molecular formula C22H19N3O3S B2613683 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide CAS No. 896355-42-3](/img/structure/B2613683.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

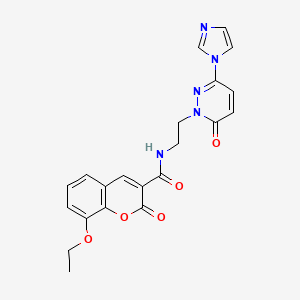

“N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(ethylsulfonyl)benzamide” is a compound that has been studied for its potential therapeutic applications. It is a derivative of benzimidazole, a heterocyclic compound that has been the focus of numerous medicinal chemistry studies .

Synthesis Analysis

The synthesis of N-benzimidazol-2yl benzamide analogues has been reported in the literature . The process involves the preparation of newer N-benzimidazol-2yl substituted benzamide analogues, which were assessed for activation of human glucokinase (GK). Among the derivatives synthesized, certain compounds showed a significant increase in the catalytic action of GK .科学的研究の応用

Antibacterial Agents

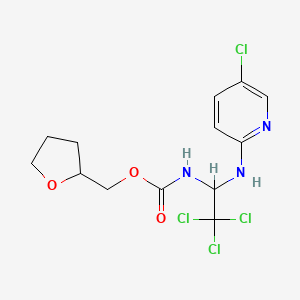

The synthesis and biological evaluation of N’- (1,3-benzothiazol-2-yl)-arylamides have revealed promising antibacterial activity . Specifically, compounds C3, C5, C9, C13-15, and C17 demonstrated efficacy against Staphylococcus aureus strains. Notably, C13, which features a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022. Its bactericidal activity suggests potential therapeutic use.

Medicinal Chemistry Scaffold

Benzothiazole derivatives, including N’- (1,3-benzothiazol-2-yl)-arylamides, serve as essential scaffolds in medicinal chemistry. Researchers have explored their diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, and anti-inflammatory properties . These compounds play a crucial role in drug development.

Larvicidal and Adulticidal Activities

2-Aminobenzothiazoles, related to this compound, have been investigated for their larvicidal and adulticidal effects against Aedes aegypti . Understanding these activities contributes to pest control strategies.

Crystallographic Studies

Single crystals of N-(1H-1,3-benzodiazol-2-yl)benzamide have been grown and analyzed using X-ray crystallography. These studies provide valuable insights into the compound’s molecular structure and packing arrangement .

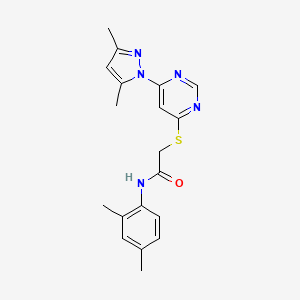

1,2,4-Triazole Derivatives

While not directly related to N’- (1,3-benzothiazol-2-yl)-arylamides, novel 1,2,4-triazole derivatives have been synthesized. These include 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones. Such compounds may have diverse applications .

Pharmacokinetic Profile

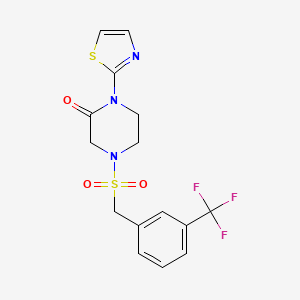

ADMET calculations indicate a favorable pharmacokinetic profile for synthesized compounds C1-18 . Understanding their absorption, distribution, metabolism, excretion, and toxicity is crucial for drug development.

作用機序

Target of Action

Similar compounds with a benzimidazole core have been found to interact with various biological targets .

Mode of Action

It’s worth noting that benzimidazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with their targets in a number of ways .

Biochemical Pathways

Benzimidazole derivatives have been associated with a wide range of biological activities, implying that they may influence multiple biochemical pathways .

Pharmacokinetics

The search results suggest that similar compounds have favorable pharmacokinetic profiles .

Result of Action

Benzimidazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-2-29(27,28)20-14-8-4-10-16(20)22(26)25-17-11-5-3-9-15(17)21-23-18-12-6-7-13-19(18)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDRJVFQIBIFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2613603.png)

![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)

![3-(2-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2613615.png)

![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2613616.png)

![3-(4-cyclohexylpiperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2613619.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(naphthalen-2-yl)acetamide](/img/structure/B2613621.png)

![1-[2-(Allyloxy)benzyl]piperazine](/img/structure/B2613622.png)